molecular formula C17H13BrClN3O4 B14917892 2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B14917892
M. Wt: 438.7 g/mol
InChI Key: ZWBMMPZUNPMGAM-YAQJAHMSSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N’-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-N’-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate base to form the phenoxy intermediate.

    Acetohydrazide Formation: The phenoxy intermediate is then reacted with acetohydrazide under controlled conditions to form the acetohydrazide derivative.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide derivative with 3-(3-nitrophenyl)-2-propen-1-aldehyde to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-N’-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-N’-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-N’-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The presence of multiple functional groups suggests that it may have multiple modes of action, including binding to proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)acetohydrazide: A simpler derivative lacking the nitrophenyl and propenylidene groups.

    4-Bromo-2-(2-(4-chlorophenoxy)acetyl)carbohydrazonoylphenyl 3-methylbenzoate: A structurally related compound with different substituents.

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-N’-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is unique due to its combination of bromine, chlorine, and nitro functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H13BrClN3O4

Molecular Weight

438.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H13BrClN3O4/c18-15-10-13(19)6-7-16(15)26-11-17(23)21-20-8-2-4-12-3-1-5-14(9-12)22(24)25/h1-10H,11H2,(H,21,23)/b4-2+,20-8+

InChI Key

ZWBMMPZUNPMGAM-YAQJAHMSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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